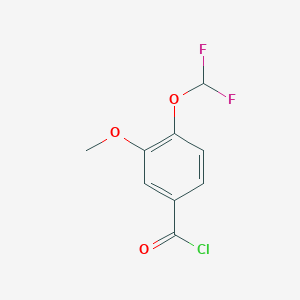

4-(Difluoromethoxy)-3-methoxybenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with difluoromethoxy and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde.

O-Alkylation: The hydroxyl group is alkylated using a suitable alkylating agent to introduce the methoxy group.

Oxidation: The aldehyde group is oxidized to a carboxylic acid.

Chlorination: The carboxylic acid is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

This compound primarily undergoes nucleophilic acyl substitution due to its benzoyl chloride functional group. Key reactions include:

Amide Formation

Reaction with amines produces substituted benzamides, a critical step in drug synthesis (e.g., roflumilast production):

C9H7ClF2O3+R-NH2→C9H7F2O3N-R+HCl

Example : Reaction with 3,5-dichloropyridin-4-amine yields roflumilast .

| Reagent | Conditions | Application | Source |

|---|---|---|---|

| 3,5-Dichloropyridin-4-amine | THF, EDC·HCl, 65–70°C, 1–2 hrs | PDE4 inhibitor synthesis |

Esterification

Reaction with alcohols or phenols forms esters, as demonstrated in active ester intermediates:

C9H7ClF2O3+Ar-OH→C9H7F2O4-Ar+HCl

Example : Reaction with 4-nitrophenol under EDC·HCl catalysis produces 4-nitrophenyl esters .

| Reagent | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Nitrophenol | EDC·HCl | THF | 65–70°C | >90% |

Hydrolysis

The acyl chloride group hydrolyzes readily in aqueous conditions to form 4-(difluoromethoxy)-3-methoxybenzoic acid:

C9H7ClF2O3+H2O→C9H8F2O4+HCl

Conditions : Hydrolysis proceeds at room temperature in polar aprotic solvents .

Methoxy Group Reactivity

The methoxy substituent is resistant to nucleophilic substitution under mild conditions but can undergo demethylation with strong acids (e.g., HBr/AcOH) .

Difluoromethoxy Stability

The difluoromethoxy group exhibits stability toward hydrolysis and oxidation, critical for maintaining compound integrity during synthesis .

Comparative Reactivity Analysis

A comparison with structural analogs highlights its unique reactivity profile:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is used as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that certain analogs can induce apoptosis in breast cancer cells through the modulation of signaling pathways .

- Enzyme Inhibition : The compound has been explored for its potential to inhibit enzymes relevant to disease mechanisms. For example, its derivatives have been evaluated as phosphodiesterase inhibitors, showing promise in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecules.

- Synthesis of Novel Compounds : It is utilized in the synthesis of various heterocycles and other biologically active compounds. The introduction of difluoromethoxy groups can enhance lipophilicity and biological interactions .

- Reaction Conditions : Typical reactions involving this compound include nucleophilic acyl substitution and coupling reactions under controlled conditions to yield high-purity products .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymeric materials.

- Polymerization Reactions : It can be employed as a monomer or cross-linking agent in the synthesis of advanced materials with tailored properties for specific applications, such as coatings and adhesives .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a derivative of this compound on human breast cancer cells. The results indicated that treatment led to significant cell death compared to controls, suggesting potential therapeutic applications .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Derivative A | 15 | Induces apoptosis |

| Derivative B | 25 | Inhibits cell proliferation |

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of phosphodiesterase enzymes by derivatives of this compound. Results showed selectivity towards specific isoforms, indicating potential for treating respiratory diseases.

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| PDE4 | 10 | High |

| PDE5 | 30 | Moderate |

Wirkmechanismus

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy and methoxy groups influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and selectivity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethoxy)-3-methoxybenzoyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

4-Methoxybenzoyl chloride: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

3,4-Dimethoxybenzoyl chloride: Contains two methoxy groups, leading to different electronic effects and reactivity.

Uniqueness

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various chemical and biological studies .

Biologische Aktivität

4-(Difluoromethoxy)-3-methoxybenzoyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound this compound has the following structural formula:

- Molecular Formula: C10H8ClF2O3

- Molecular Weight: 248.62 g/mol

This compound contains a benzoyl chloride moiety, which is known for its reactivity in various chemical transformations, and difluoromethoxy and methoxy groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzoyl chloride group allows for acylation reactions that can modify proteins or nucleic acids, potentially inhibiting various enzymatic activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In vitro studies have shown that related benzoyl chlorides possess inhibitory effects against a range of bacterial strains, including drug-resistant variants. These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolism.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The following points summarize findings in this area:

- Cell Line Studies: In vitro assays using cancer cell lines have demonstrated that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation at certain concentrations .

- Mechanistic Insights: The compound may exert its effects by targeting specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway .

Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzoyl derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 0.5 to 8 µg/mL against tested strains, showing promising antibacterial effects comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 - 8 | E. coli, S. aureus |

| Control Antibiotic | <1 | E. coli, S. aureus |

Study 2: Anticancer Efficacy

In another investigation, the anticancer potential of the compound was assessed on human breast cancer cells (MCF-7). Key findings included:

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRPRTPRWUDJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.